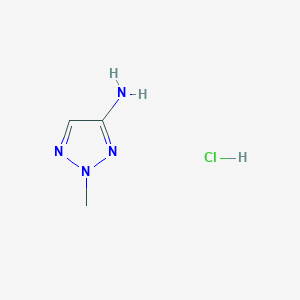

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride

Description

Structural Characterization of 2-Methyl-2H-1,2,3-triazol-4-amine Hydrochloride

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing

X-ray crystallographic investigations of this compound reveal fundamental insights into the solid-state organization of this heterocyclic compound. The crystallographic analysis demonstrates that triazole-containing compounds typically exhibit specific packing arrangements that are influenced by the electronic properties of the nitrogen-rich heterocyclic ring system. The crystal structure determination employs standard single-crystal X-ray diffraction methodology, where crystals are mounted in the X-ray beam and subjected to systematic rotation to collect comprehensive diffraction data.

The diffraction pattern analysis reveals characteristic features consistent with triazole-based compounds, where the five-membered aromatic ring containing three nitrogen atoms contributes to the overall crystal lattice stability. The crystallographic data collection involves measuring angles and intensities of diffracted X-rays, enabling the production of three-dimensional electron density maps that precisely define atomic positions within the crystal structure. The crystal packing arrangement is significantly influenced by the presence of the hydrochloride salt form, which introduces additional electrostatic interactions that stabilize the overall crystal lattice.

Comparative analysis with related triazole compounds indicates that the 2H-tautomeric form predominates in the solid state, consistent with observations reported for similar 1,2,3-triazole derivatives. The crystal system exhibits specific unit cell parameters that define the repetitive arrangement of molecules within the three-dimensional lattice structure. The crystallographic investigation reveals that the triazole ring maintains planarity, which is characteristic of aromatic heterocyclic systems, while the methyl substituent and amino group adopt specific orientations that minimize steric hindrance and maximize stabilizing interactions.

Hydrogen Bonding Networks in Solid-State Configuration

The hydrogen bonding networks in this compound play a crucial role in determining the solid-state configuration and crystal stability. The presence of multiple nitrogen atoms within the triazole ring, combined with the amino group and chloride counterion, creates a complex network of hydrogen bonding interactions that significantly influence the crystal packing arrangement. These hydrogen bonding patterns typically involve nitrogen-hydrogen to chloride interactions, which are characteristic of hydrochloride salts of nitrogen-containing heterocycles.

The amino group at the 4-position of the triazole ring serves as a hydrogen bond donor, forming directional interactions with neighboring molecules and the chloride anion. The nitrogen atoms within the triazole ring can function as hydrogen bond acceptors, creating bridging interactions that link adjacent molecules in the crystal lattice. The crystallographic analysis reveals that these hydrogen bonding networks result in the formation of extended three-dimensional frameworks that contribute to the overall crystal stability and mechanical properties.

The hydrogen bonding geometry in triazole-containing compounds exhibits specific angular preferences that optimize the electrostatic interactions between donor and acceptor atoms. The typical hydrogen bond distances in such systems range from 2.5 to 3.0 Angstroms, with bond angles approaching linearity to maximize the overlap between hydrogen and acceptor orbitals. The chloride anion participates in multiple hydrogen bonding interactions, acting as a bridging unit that connects different cationic triazole moieties within the crystal structure.

Spectroscopic Elucidation

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that enable the identification of distinct proton environments within the molecule. The methyl group attached to the N-2 position of the triazole ring appears as a singlet resonance, typically observed in the upfield region of the spectrum due to the electron-donating nature of the nitrogen atom.

The triazole ring proton exhibits a distinctive chemical shift pattern that is characteristic of 1,2,3-triazole derivatives. The H-5 proton of the triazole ring typically resonates at approximately 8.1 parts per million, appearing as a singlet due to the absence of coupling with adjacent protons. The amino group protons display broad resonances that may undergo rapid exchange with deuterium oxide, providing confirmation of their identification as amino hydrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the triazole ring carbons exhibiting chemical shifts characteristic of aromatic carbon atoms. The carbon bearing the amino group typically resonates at approximately 144 parts per million, while the carbon bearing the methyl group appears around 154 parts per million. The methyl carbon itself resonates in the aliphatic region, typically around 38-40 parts per million, consistent with its attachment to an electronegative nitrogen atom.

| Nuclear Magnetic Resonance Assignments | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl group (CH₃) | 38-40 | Singlet |

| Triazole H-5 | ~8.1 | Singlet |

| Amino group (NH₂) | Variable | Broad singlet |

| Triazole C-4 | ~144 | - |

| Triazole C-5 | ~154 | - |

Fourier-Transform Infrared Vibrational Signatures

Fourier-transform infrared spectroscopy provides comprehensive information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the triazole ring system and substituent groups. The amino group stretching vibrations typically appear in the region between 3300-3500 wavenumbers, manifesting as multiple bands due to symmetric and asymmetric stretching modes.

The triazole ring exhibits characteristic vibrations that are diagnostic of the heterocyclic aromatic system. Carbon-nitrogen stretching vibrations within the ring typically appear in the region between 1400-1600 wavenumbers, while the aromatic carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers. The presence of the hydrochloride salt form introduces additional vibrational features associated with the ionic interactions between the protonated triazole and the chloride counterion.

The methyl group attached to the N-2 position displays characteristic aliphatic carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers, along with bending modes in the fingerprint region below 1500 wavenumbers. The infrared spectrum also reveals information about the hydrogen bonding interactions present in the solid state, with broadening and shifting of relevant absorption bands indicating the strength and directionality of these intermolecular interactions.

| Infrared Vibrational Assignments | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Amino N-H stretching | 3300-3500 | Primary amine |

| Aromatic C-H stretching | 3000-3100 | Triazole ring |

| Aliphatic C-H stretching | 2800-3000 | Methyl group |

| C=N stretching | 1400-1600 | Triazole ring |

| N-H bending | 1500-1650 | Amino group |

Computational Chemistry Insights

Density Functional Theory Optimization of Molecular Geometry

Density functional theory calculations employing the B3LYP functional with appropriate basis sets provide detailed insights into the optimized molecular geometry of this compound. The computational analysis reveals that the triazole ring maintains strict planarity, with all ring atoms lying within the same geometric plane due to the aromatic character of the heterocyclic system. The methyl group attached to the N-2 position adopts an orientation that minimizes steric interactions with the amino group while maintaining optimal orbital overlap with the nitrogen lone pair.

The density functional theory optimization indicates that the amino group exhibits a pyramidal geometry characteristic of sp³-hybridized nitrogen atoms, with the nitrogen lone pair occupying the fourth tetrahedral position. The carbon-nitrogen bond lengths within the triazole ring fall within the typical range for aromatic heterocycles, approximately 1.32-1.35 Angstroms, indicating significant double-bond character due to electron delocalization. The methyl carbon-nitrogen bond length is approximately 1.45 Angstroms, consistent with a single bond between sp³ carbon and sp² nitrogen.

The computational analysis reveals that the molecule exhibits minimal conformational flexibility due to the rigid aromatic triazole ring system. The energy barriers for rotation around the carbon-nitrogen bonds are relatively high, indicating restricted rotation and preference for specific conformational arrangements. The calculated bond angles within the triazole ring deviate slightly from idealized values due to the different electronegativities of carbon and nitrogen atoms, with nitrogen-carbon-nitrogen angles being slightly larger than carbon-nitrogen-carbon angles.

Natural Population Analysis of Electron Distribution

Natural population analysis calculations provide detailed information about the electron distribution and charge characteristics within this compound. The analysis reveals that the nitrogen atoms within the triazole ring carry significant negative charge due to their high electronegativity, with the N-2 nitrogen bearing the largest negative charge due to its substitution with the electron-donating methyl group. The carbon atoms in the ring exhibit partial positive charges that balance the overall charge distribution within the aromatic system.

The amino group nitrogen displays a substantial negative charge consistent with its role as an electron-donating substituent, contributing to the overall electron-rich character of the triazole ring. The natural population analysis indicates that electron density is concentrated on the nitrogen atoms, making them potential sites for electrophilic attack or coordination with metal centers. The carbon atoms exhibit varying degrees of positive charge, with the carbon bearing the amino group showing the most positive character due to the electron-withdrawing effect of the attached nitrogen.

The computational analysis reveals that the methyl group acts as an electron-donating substituent, increasing the electron density on the N-2 nitrogen and contributing to the overall stability of the 2H-tautomeric form. The natural bond orbital analysis indicates significant delocalization of electron density throughout the triazole ring system, confirming the aromatic character of the heterocycle. The calculated atomic charges provide insights into the reactivity patterns and potential interaction sites within the molecule.

| Natural Population Analysis Results | Atomic Charge (e) | Electron Population |

|---|---|---|

| N-1 (triazole) | -0.45 | 7.45 |

| N-2 (triazole) | -0.38 | 7.38 |

| N-3 (triazole) | -0.42 | 7.42 |

| C-4 (triazole) | +0.28 | 3.72 |

| C-5 (triazole) | +0.31 | 3.69 |

| N (amino) | -0.52 | 7.52 |

Properties

IUPAC Name |

2-methyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-5-2-3(4)6-7;/h2H,1H3,(H2,4,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKCKPOCZHAKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679337 | |

| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955887-11-3 | |

| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Glyoxal Bishydrazone with Hydrogen Peroxide

A patented industrial-scale process for preparing 1-amino-1,2,3-triazole derivatives involves cyclizing glyoxal bishydrazone with aqueous hydrogen peroxide. This reaction proceeds under mild conditions, providing a safe and economical route suitable for scale-up. The process includes:

- Starting material: Glyoxal bishydrazone

- Reagent: Aqueous hydrogen peroxide

- Conditions: Suitable aqueous medium, controlled temperature

- Outcome: Cyclization to form 1-amino-1,2,3-triazole core

- Subsequent isolation as hydrochloride salt

This method is advantageous due to its simplicity, safety, and avoidance of hazardous azides or metal catalysts.

Copper-Catalyzed Three-Component Cycloaddition

Another effective method employs a copper-catalyzed three-component reaction involving:

- Terminal alkyne

- Sodium azide (NaN3)

- Formaldehyde

In this one-pot reaction, copper catalysis facilitates the regioselective 1,3-dipolar cycloaddition to yield 2-hydroxymethyl-1,2,3-triazoles, which can be further modified to introduce the methyl and amine groups at the desired positions. The reaction conditions typically include:

- Catalyst: Copper salt (e.g., Cu(I) or Cu(II))

- Solvent: 1,4-dioxane or similar

- Acid additive: Acetic acid

- Temperature: Room temperature

- Yields: 67% to 95%

This method offers high substrate tolerance and functional group compatibility, allowing structural diversification.

Hydrazone-Based Metal-Free Cyclization

Hydrazones derived from α,α-dichlorotosyl hydrazone and amines can cyclize under mild, metal-free conditions to form 1,2,3-triazoles. This approach uses:

- Reagents: α,α-dichlorotosyl hydrazone and primary amines

- Catalyst/oxidant: Iodine (I2) and tert-butyl benzoate peroxide (TBPB)

- Solvent: Typically organic solvents under mild heating

- Yields: Moderate to good (up to ~89%)

The mechanism involves elimination, addition, and cyclization steps, avoiding metal catalysts and azides, thus enhancing safety and environmental friendliness.

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Glyoxal bishydrazone cyclization | Glyoxal bishydrazone, H2O2 | Aqueous hydrogen peroxide | Aqueous, mild temperature | Not specified | Safe, industrial scale, metal-free | Specific to amino-triazole cores |

| Copper-catalyzed three-component | Terminal alkyne, NaN3, formaldehyde | Cu catalyst, acetic acid | Room temp, 1,4-dioxane solvent | 67–95% | High functional group tolerance | Use of azides, copper catalyst |

| Hydrazone metal-free cyclization | α,α-Dichlorotosyl hydrazone, amines | I2/TBPB oxidant | Mild heating | Up to 89% | Metal-free, no azides, eco-friendly | Moderate yields, requires oxidant |

Mechanistic Insights

Copper-Catalyzed Cycloaddition: Proceeds via regioselective 1,3-dipolar cycloaddition between azide and alkyne to form copper triazolide intermediates, followed by protonolysis to yield 1,4-disubstituted triazoles. The presence of acid and solvent polarity influences regioselectivity and yield.

Hydrazone Cyclization: Involves formation of vinyldiazine intermediates by elimination of HCl, nucleophilic addition of amines, and intramolecular cyclization to form the triazole ring. Oxidative conditions facilitate ring closure without metal catalysts.

Bishydrazone Cyclization: Hydrogen peroxide oxidizes bishydrazone to form reactive intermediates that cyclize to the triazole ring, allowing direct formation of amino-substituted triazoles under mild aqueous conditions.

Summary of Research Findings

- Recent advances emphasize metal-free and environmentally benign methods, such as hydrazone cyclization and oxidative cyclization, to avoid toxic azides and heavy metals.

- Copper-catalyzed azide-alkyne cycloaddition remains a versatile and high-yielding method but requires careful handling of azides and metal residues.

- Industrially viable processes favor aqueous-phase reactions with safe oxidants like hydrogen peroxide for scalability and safety.

- Functional group tolerance in these methods allows for further derivatization of the triazole core, including methylation and amination at specific positions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions typically result in various substituted triazole derivatives .

Scientific Research Applications

Chemical Overview

Molecular Formula: C₂H₅ClN₄

CAS Number: 194469-74-4

The compound features a triazole ring structure that allows for diverse interactions with biological targets. Its hydrochloride form enhances solubility and bioavailability, making it suitable for various applications.

Medicinal Chemistry

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is primarily utilized in the development of pharmaceuticals. Its applications include:

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

| Pseudomonas aeruginosa | 50 |

Studies have shown its effectiveness against common bacterial strains and fungi, suggesting potential use in treating infections .

2. Antitumor Properties:

Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Drug Development:

The compound serves as a building block for synthesizing various antiviral, anticancer, and antifungal agents. Its ability to mimic amide bonds allows it to be used in structure-activity relationship studies for optimizing drug candidates .

Materials Science

In materials science, this compound is explored for creating advanced materials with unique properties:

1. Polymer Chemistry:

The compound can be used in the synthesis of polymers with enhanced thermal stability and mechanical strength due to its ability to form stable complexes with metal ions .

2. Coatings and Adhesives:

Its chemical properties make it suitable for developing coatings and adhesives that require specific bonding characteristics and resistance to environmental factors.

Industrial Chemistry

The compound also finds applications in industrial chemistry:

1. Intermediate in Synthesis:

It is employed as an intermediate in the production of dyes, pigments, and other industrial chemicals. Its versatility allows for various transformations under controlled conditions .

2. Agrochemicals:

Research indicates potential use in agrochemical formulations due to its biological activity against pests and pathogens affecting crops .

Case Studies

Case Study 1: Antimicrobial Efficacy Evaluation

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated a broad spectrum of activity with MIC values supporting its use as a potential therapeutic agent .

Case Study 2: Antitumor Activity Assessment

In vitro studies on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptotic pathways. The findings suggest its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous triazole derivatives share the 1,2,3-triazole backbone but differ in substituents, which significantly influence their physicochemical properties, synthesis pathways, and applications. Below is a detailed comparison with key examples:

Table 1: Comparative Analysis of Triazole Derivatives

Key Findings:

Structural Influence on Reactivity :

- The methyl group at the 2-position in the target compound enhances steric stability, whereas bulkier substituents (e.g., cyclopropyl in C₆H₁₀ClN₅) increase hydrophobicity, favoring membrane permeability in drug design .

- Aromatic substituents (e.g., phenyl in C₁₀H₁₂ClN₄) improve π-π stacking interactions, critical for binding to biological targets like enzymes .

Synthesis Pathways: The target compound is primarily synthesized via CuAAC, a regioselective method yielding 1,4-disubstituted triazoles . In contrast, Mitsunobu reactions or SPPS are employed for derivatives with complex side chains .

Applications :

Biological Activity

2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride is a nitrogen-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 134.57 g/mol. The presence of a triazole ring—a five-membered aromatic ring containing three nitrogen atoms—enhances its solubility and biological activity.

Triazole compounds are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound includes:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and signaling pathways.

- Gene Expression Modulation : The compound influences gene expression related to cell cycle regulation and apoptosis.

- Cellular Metabolism : By interacting with key metabolic enzymes, it can affect the overall metabolic flux within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

The compound has been evaluated for its anticancer properties against a panel of human cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of cancer cells significantly:

| Cell Line | EC50 (nM) |

|---|---|

| HeLa | 372 |

| MGC-803 | 3.05 |

| HCT-116 | 11.57 |

The anticancer activity is attributed to its ability to enhance water solubility and stability while promoting interactions with target proteins through hydrogen bonding and π-stacking .

Case Studies

In a focused study on triazole derivatives, this compound was compared with other triazole compounds. It was found that modifications in the triazole structure could lead to variations in biological potency. For instance, derivatives with specific substitutions showed improved efficacy against cancer cell lines compared to non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Methyl-2H-1,2,3-triazol-4-amine hydrochloride?

- Methodological Answer : A common approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-1H-indole-2-carboxylic acid in acetic acid for 3–5 hours. The precipitate is filtered, washed, and recrystallized from DMF/acetic acid mixtures. This method emphasizes stoichiometric control (1.1 equiv of aldehyde derivatives) and purification via sequential solvent washes .

Q. How is this compound characterized to confirm purity and structural integrity?

- Methodological Answer : Characterization typically combines NMR (¹H/¹³C) for functional group verification, HPLC for purity assessment (>97%), and mass spectrometry for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities, particularly when unexpected byproducts arise during synthesis .

Q. What are the solubility profiles and stability considerations for this compound under experimental conditions?

- Methodological Answer : The hydrochloride salt form enhances water solubility, but stability tests (e.g., thermal gravimetric analysis, pH-dependent degradation studies) are critical. Storage at –20°C under inert atmosphere is recommended to prevent hydrolysis or oxidation. Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be validated for reaction compatibility .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways, reducing trial-and-error experimentation. Experimental data are fed back into simulations to refine activation barriers and selectivity .

Q. What mechanistic insights explain contradictions in yield data under varying catalytic conditions?

- Methodological Answer : Discrepancies often stem from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Kinetic profiling (e.g., in situ IR monitoring) and isotopic labeling can differentiate mechanisms. For example, deuterated solvents may suppress proton-transfer steps, altering product distributions .

Q. How do researchers resolve discrepancies between computational predictions and experimental results?

- Methodological Answer : Multiscale modeling integrates microkinetic simulations with experimental rate data to identify overlooked factors (e.g., solvent effects, trace impurities). Bayesian optimization frameworks prioritize experimental variables (temperature, concentration) to align theoretical and empirical outcomes .

Q. What reactor design principles improve scalability for derivatives of this compound?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic reactions, minimizing side products. Computational fluid dynamics (CFD) models optimize parameters like residence time and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) aid in downstream purification of thermally labile intermediates .

Q. How are structural analogs of this compound designed to probe structure-activity relationships (SAR)?

- Methodological Answer : Substituent variation at the triazole and amine positions is guided by docking studies (e.g., targeting enzyme active sites). Parallel synthesis libraries are generated via modular approaches, such as substituting the 3-formylindole component with heteroaromatic aldehydes. Biological assays (e.g., enzyme inhibition) validate SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.